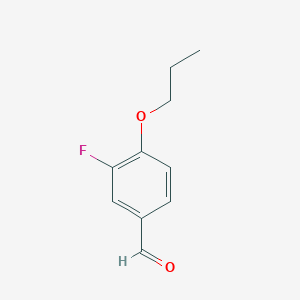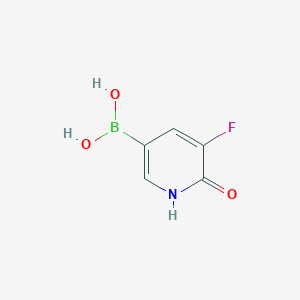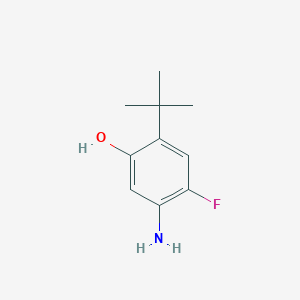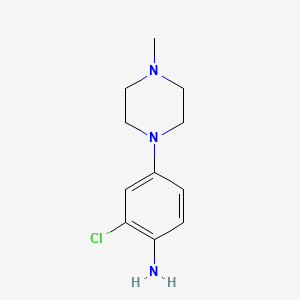
3-氟-4-丙氧基苯甲醛
描述
3-Fluoro-4-propoxybenzaldehyde is a chemical compound that belongs to the class of organic compounds known as fluorobenzaldehydes . Fluorobenzaldehydes are a group of three constitutional isomers of fluorinated benzaldehyde . The isomers differ in the location of the fluorine, but they have the same chemical formulas .
科学研究应用
合成和生物活性
3-氟-4-丙氧基苯甲醛已被用于合成各种有机化合物,展示了一系列生物活性。使用4-氟苯甲醛合成噻唑啉-4-酮衍生物显示出有希望的抗氧化活性,表明在对抗与氧化应激相关的疾病中可能有应用(El Nezhawy et al., 2009)。此外,使用一系列氟代苯甲醛合成的康柏他斯汀A-4的氟代类似物,包括类似于3-氟-4-丙氧基苯甲醛的衍生物,在体外显示出显著的抗癌特性,突显了该化合物在癌症治疗研究中的潜力(Lawrence et al., 2003)。
化学合成和表征
3-氟-4-丙氧基苯甲醛已成为化学合成过程中的关键中间体。研究详细介绍了合成相关氟代苯甲醛的方法,并讨论了它们在医药、杀虫剂和染料生产中的工业应用(Hai-fang, 2009)。该化合物还参与了溶剂致色荧光团的合成,这些团根据其氢键微环境改变发射波长,为化学生物学和药物化学领域提供了令人兴奋的可能性(Okada et al., 2016)。
材料科学中的氟化合物
将3-氟-4-丙氧基苯甲醛等氟化合物纳入材料合成中已被探索,以增强特定材料性质。例如,氟化微孔聚胺酰胺显示出增加的表面积和改善的CO2吸附能力,表明它们在环境应用中,如气体捕获和储存中的潜在用途(Li et al., 2016)。
光谱学和结构分析
使用X射线衍射和振动光谱等技术对相关氟代苯甲醛进行了详细的结构和振动特性表征。这些研究为了解这些化合物在不同条件下的反应性和稳定性提供了关键见解,有助于了解它们在不同环境中的分子行为(Tursun et al., 2015)。
安全和危害
作用机制
Target of Action
It’s worth noting that fluoro-organic compounds have been studied for their potential in various applications, including the pharmaceutical and agrochemical industries .
Mode of Action
Fluorination in organic compounds can alter molecular recognition by biological systems . For instance, fluorination at C3 has been shown to invert the natural preference of hydroxyproline from C4-exo to C4-endo pucker .
Biochemical Pathways
Fluoro-organic compounds have been associated with various biological effects, including potential carcinogenicity and neurotoxicity .
生化分析
Biochemical Properties
3-Fluoro-4-propoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenase and cytochrome P450. These interactions are primarily due to the aldehyde functional group, which can undergo oxidation and reduction reactions. The fluorine atom enhances the compound’s reactivity by influencing the electron distribution within the molecule, making it a potent inhibitor or activator of certain enzymatic pathways .
Cellular Effects
The effects of 3-Fluoro-4-propoxybenzaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. In some cell types, 3-Fluoro-4-propoxybenzaldehyde has been observed to cause apoptosis, while in others, it may promote cell proliferation depending on the concentration and exposure duration .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-propoxybenzaldehyde exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further interact with cellular components, causing oxidative damage or signaling cascades. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-propoxybenzaldehyde change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air. In vitro studies have shown that its effects on cellular function can vary with time, with initial exposure leading to acute oxidative stress and longer exposure resulting in adaptive cellular responses or chronic toxicity .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-propoxybenzaldehyde in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, it can cause severe toxicity, including liver and kidney damage, due to its potent oxidative properties. Threshold effects have been observed, where a slight increase in dosage leads to a significant escalation in toxic effects .
Metabolic Pathways
3-Fluoro-4-propoxybenzaldehyde is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase and cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The compound’s metabolism is also influenced by the presence of cofactors such as NAD+ and FAD .
Transport and Distribution
Within cells and tissues, 3-Fluoro-4-propoxybenzaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and overall bioavailability .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-propoxybenzaldehyde is critical for its activity and function. It is predominantly found in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These modifications can also affect its stability and interaction with other biomolecules .
属性
IUPAC Name |
3-fluoro-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJONVSVSLGOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)





![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
![5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1398735.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1398736.png)
![4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1398738.png)
![1-Cbz-1,8-diazaspiro[4.5]decane](/img/structure/B1398739.png)

![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)